

# Benchmarking Azelaprag: A Comparative Guide to Emerging Obesity Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Azelaprag |           |
| Cat. No.:            | B605792   | Get Quote |

#### For Immediate Release

The landscape of obesity pharmacotherapy is undergoing a rapid transformation, with a pipeline of novel drug candidates offering diverse mechanisms of action beyond traditional appetite suppression. This guide provides a comparative analysis of **Azelaprag**, a first-in-class oral apelin receptor agonist, against other key obesity drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data, detailed experimental methodologies, and an objective comparison of performance metrics.

Executive Summary: **Azelaprag**, an oral "exercise mimetic," showed promise in preclinical models by enhancing weight loss and improving body composition when combined with incretin-based therapies. However, its clinical development was recently halted. In December 2024, BioAge Labs announced the discontinuation of the Phase 2 STRIDES trial of **azelaprag**, both as a monotherapy and in combination with tirzepatide, due to observations of liver transaminitis (elevated liver enzymes) in participants receiving the drug.[1][2][3][4][5] This safety concern places its future in question, especially when benchmarked against the robust efficacy and more established safety profiles of incretin agonists, which continue to set new standards in weight management.

## **Overview of Azelaprag**

**Azelaprag** (formerly BGE-105) is an orally administered small molecule that activates the apelin receptor (APJ).[6][7] The apelin system is involved in various physiological processes,



including metabolism and muscle function.[8] Apelin is an "exerkine," a peptide released in response to exercise, and by mimicking its action, **azelaprag** was developed to promote the metabolic benefits of physical activity.[8]

- Preclinical Promise: In mouse models of diet-induced obesity, the addition of azelaprag to incretin agonists like semaglutide (a GLP-1 agonist) and tirzepatide (a GLP-1/GIP dual agonist) approximately doubled the weight loss achieved with the incretin alone. Notably, this synergistic effect was not associated with a further decrease in food intake, suggesting a mechanism related to increased energy expenditure and improved body composition.[8][9]
   [10]
- Clinical Development and Discontinuation: Azelaprag was well-tolerated in seven Phase 1 trials involving over 240 subjects.[7] A Phase 1b study in healthy older volunteers on bed rest showed it could prevent muscle atrophy.[8] The Phase 2 STRIDES trial was designed to evaluate two oral doses of azelaprag (300 mg once or twice daily) combined with a weekly 5 mg subcutaneous injection of tirzepatide in obese individuals aged 55 and older.[2][4] However, the trial was stopped after 11 of the 204 enrolled participants in the azelaprag treatment groups developed transaminase elevations without clinically significant symptoms. [2][4] No such liver enzyme elevations were seen in the tirzepatide-only group.[1][2][3]

# **Comparative Analysis of Obesity Drug Candidates**

The current and emerging therapies for obesity primarily target hormonal pathways that regulate appetite, satiety, and metabolism. The following tables summarize the key characteristics, clinical efficacy, and safety profiles of **azelaprag**'s main comparators.

### **Data Presentation**

Table 1: Mechanism of Action of Key Obesity Drug Candidates



| Drug Class                                | Target Receptor(s)                                                     | Key Physiological<br>Effects                                                                                                                                                                    | Representative<br>Drug(s)   |
|-------------------------------------------|------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|
| Apelin Receptor<br>Agonist                | Apelin Receptor (APJ)                                                  | Mimics metabolic<br>benefits of exercise,<br>potentially increases<br>energy expenditure,<br>and preserves muscle<br>mass.[8]                                                                   | Azelaprag                   |
| GLP-1 Receptor<br>Agonists                | Glucagon-Like<br>Peptide-1 (GLP-1)                                     | Increases glucose-<br>dependent insulin<br>secretion, suppresses<br>glucagon, slows<br>gastric emptying, and<br>promotes satiety via<br>central nervous<br>system pathways.[11]<br>[12][13][14] | Semaglutide,<br>Liraglutide |
| Dual GLP-1/GIP<br>Receptor Agonists       | GLP-1 and Glucose-<br>Dependent<br>Insulinotropic<br>Polypeptide (GIP) | Integrates GLP-1 effects with GIP's actions on insulin secretion and potential benefits on fat metabolism and energy balance.[15] [16][17]                                                      | Tirzepatide                 |
| Triple GLP-<br>1/GIP/Glucagon<br>Agonists | GLP-1, GIP, and<br>Glucagon                                            | Combines incretin effects with glucagon's potential to increase energy expenditure and lipolysis.[18][19] [20][21][22]                                                                          | Retatrutide                 |
| Amylin Analogues                          | Amylin and Calcitonin<br>Receptors                                     | Slows gastric<br>emptying, suppresses<br>post-meal glucagon<br>secretion, and                                                                                                                   | Cagrilintide                |



|               |                                   | promotes satiety through central mechanisms.[23][24] [25][26][27]                                                               |               |
|---------------|-----------------------------------|---------------------------------------------------------------------------------------------------------------------------------|---------------|
| MC4R Agonists | Melanocortin-4<br>Receptor (MC4R) | Activates the MC4R pathway in the hypothalamus to reduce appetite and increase resting energy expenditure. [28][29][30][31][32] | Setmelanotide |

Table 2: Summary of Clinical Trial Efficacy for Selected Obesity Drug Candidates



| Drug                       | Trial<br>(Example)   | Duration                  | Mean Body<br>Weight<br>Loss (%) | Placebo-<br>Subtracted<br>Weight<br>Loss (%) | Key<br>Findings                                                                     |
|----------------------------|----------------------|---------------------------|---------------------------------|----------------------------------------------|-------------------------------------------------------------------------------------|
| Azelaprag +<br>Tirzepatide | STRIDES<br>(Phase 2) | N/A<br>(Discontinued<br>) | N/A                             | N/A                                          | Trial halted due to liver safety concerns (transaminitis ).[1][2][3]                |
| Semaglutide<br>2.4 mg      | STEP 1               | 68 weeks                  | 14.9%                           | 12.4%                                        | Significant weight loss achieved and sustained over 68 weeks.                       |
| Tirzepatide<br>15 mg       | SURMOUNT-<br>1       | 72 weeks                  | 20.9%                           | 17.8%                                        | Demonstrate<br>d superior<br>weight loss<br>compared to<br>GLP-1<br>monotherapy.    |
| Retatrutide<br>12 mg       | Phase 2              | 48 weeks                  | 24.2%                           | ~22%                                         | Showed the highest level of weight loss among publicly reported pharmacother apies. |
| Cagrilintide<br>4.5 mg     | Phase 2              | 26 weeks                  | 10.8%                           | 7.8%                                         | Dose-<br>dependent<br>weight loss;                                                  |



|                   |                                                   |         |        |                      | well-<br>tolerated.                                                               |
|-------------------|---------------------------------------------------|---------|--------|----------------------|-----------------------------------------------------------------------------------|
| Setmelanotid<br>e | Phase 3<br>(POMC/PCS<br>K1 or LEPR<br>deficiency) | ~1 year | ~25.6% | N/A (Open-<br>label) | Highly effective in patients with specific rare genetic disorders of obesity.[31] |

Table 3: Safety and Tolerability Profiles

| Drug Class/Drug                                                     | Common Adverse Events                                                                                        | Serious Adverse Events /<br>Key Concerns                                                                                               |
|---------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Azelaprag                                                           | N/A (Limited long-term data)                                                                                 | Liver Transaminitis (leading to trial discontinuation).[1][2][5]                                                                       |
| GLP-1 Based Therapies<br>(Semaglutide, Tirzepatide,<br>Retatrutide) | Nausea, vomiting, diarrhea, constipation, abdominal pain (typically mild-to-moderate and transient).[11][14] | Pancreatitis, medullary thyroid carcinoma (black box warning), gallbladder disease, gastroparesis.                                     |
| Amylin Analogues<br>(Cagrilintide)                                  | Nausea, vomiting, injection site reactions.[23][24]                                                          | Generally well-tolerated in clinical trials to date.                                                                                   |
| MC4R Agonists<br>(Setmelanotide)                                    | Skin hyperpigmentation, injection site reactions, nausea, headache.[28]                                      | Depression and suicidal ideation, effects on heart rate and blood pressure (less pronounced than first-generation MC4R agonists). [28] |

# **Experimental Protocols**

Detailed clinical trial protocols are proprietary. However, the design of pivotal Phase 3 trials for obesity follows a generally standardized methodology as outlined by regulatory bodies like the



FDA.

General Protocol for a Phase 3 Obesity Clinical Trial (e.g., SURMOUNT, STEP programs):

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[33][34][35][36]
- Participant Population: Adults (≥18 years) with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia), who have reported at least one unsuccessful dietary effort to lose weight.[33] Key exclusion criteria typically include diabetes (unless it is a specific cohort), major cardiovascular events, or prior bariatric surgery.
- Randomization and Intervention: Participants are randomized (e.g., in a 1:1:1:1 ratio) to
  receive different doses of the investigational drug (e.g., Tirzepatide 5 mg, 10 mg, 15 mg) or a
  matching placebo.[33] The drug is typically administered subcutaneously once weekly. All
  participants receive counseling on a reduced-calorie diet and increased physical activity.
- Dose Escalation: To improve tolerability, the investigational drug is initiated at a low dose and escalated every 4 weeks to reach the target maintenance dose.[33]
- Trial Duration: Typically 68 to 72 weeks of treatment, followed by a safety follow-up period.
   [33]
- Primary Endpoints:
  - Percent change in body weight from baseline to the end of the treatment period.[34][35]
  - Percentage of participants who achieve ≥5% weight loss.
- Key Secondary Endpoints:
  - Percentage of participants achieving ≥10%, ≥15%, or ≥20% weight loss.
  - Changes in cardiometabolic risk factors (e.g., waist circumference, blood pressure, lipids, HbA1c).
  - Changes in physical function and patient-reported outcomes.



• Statistical Analysis: The primary analysis is typically performed using an intent-to-treat approach with statistical models like ANCOVA to compare treatment groups against placebo.

# Mandatory Visualizations Signaling Pathway Diagrams





• Increased Insulin Sensitivity • Increased Energy Expenditure • Prevention of Muscle Atrophy

Click to download full resolution via product page



Caption: **Azelaprag** activates the APJ receptor, initiating downstream signaling for metabolic benefits.



Click to download full resolution via product page

Caption: GLP-1 and GIP receptor agonists activate multiple pathways to regulate metabolism and appetite.

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Standard workflow for a randomized, placebo-controlled obesity clinical trial.

## Conclusion



**Azelaprag** presented a novel, non-incretin-based oral strategy for obesity by targeting the apelin receptor to mimic the metabolic effects of exercise. Preclinical data were compelling, suggesting a synergistic relationship with established incretin drugs that could enhance weight loss while preserving muscle mass. However, the emergence of a significant liver safety signal during the Phase 2 STRIDES trial has led to its discontinuation, casting considerable doubt on its future development path.[1][2]

In stark contrast, the field of incretin-based therapies continues to advance rapidly. Dual GLP-1/GIP agonists like tirzepatide and emerging triple agonists like retatrutide have demonstrated unprecedented levels of weight loss, rivaling the efficacy of bariatric surgery.[18][19] While primarily associated with gastrointestinal side effects, their overall safety and tolerability profiles are well-characterized through extensive clinical trial programs. For now, the benchmark for obesity pharmacotherapy is firmly set by the incretin class, and any new entrant, including a potentially reformulated or re-dosed **azelaprag**, will face the high bar of demonstrating superior or complementary efficacy without compromising safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. BioAge Labs Cancels STRIDES Phase 2 Trial of Azelaprag and Tirzepatide for Obesity [synapse.patsnap.com]
- 2. BioAge halts Phase II STRIDES trial of obesity drug [clinicaltrialsarena.com]
- 3. BioAge Labs Halts STRIDES Phase 2 Trial of Azelaprag-Tirzepatide Combo [biopharmatrend.com]
- 4. STRIDES Phase II study of azelaprag for obesity is discontinued Medthority [medthority.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Azelaprag Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. firstwordpharma.com [firstwordpharma.com]

### Validation & Comparative





- 8. BioAge Labs Announces Plans for Phase 2 Trial of First-in-Class Apelin Receptor Agonist BGE-105/Azelaprag Co-Administered With Tirzepatide for Treatment of Obesity, in Collaboration With Lilly's Chorus Organization - BioSpace [biospace.com]
- 9. BioAge Labs to Present Preclinical Data for APJ Agonist Azelaprag at ObesityWeek 2024 -BioSpace [biospace.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. droracle.ai [droracle.ai]
- 12. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 13. Semaglutide StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Semaglutide Wikipedia [en.wikipedia.org]
- 15. How Tirzepatide Works: A Deep Dive into GIP and GLP-1 Dual Agonism | WellLife Medical Centers [welllifemedctr.com]
- 16. Tirzepatide Wikipedia [en.wikipedia.org]
- 17. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Retatrutide: Uses, Side Effects, Availability and More [thecarepharmacy.com]
- 20. What is the mechanism of action of Retatrutide? [synapse.patsnap.com]
- 21. Retatrutide—A Game Changer in Obesity Pharmacotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. nbinno.com [nbinno.com]
- 24. What is Cagrilintide used for? [synapse.patsnap.com]
- 25. levamedical.com [levamedical.com]
- 26. tydes.is [tydes.is]
- 27. Cagrilintide: A Long-Acting Amylin Analog for the Treatment of Obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Setmelanotide: a promising advancement for pediatric patients with rare forms of genetic obesity PMC [pmc.ncbi.nlm.nih.gov]
- 29. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of



Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Setmelanotide StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. taylorandfrancis.com [taylorandfrancis.com]
- 32. setmelanotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 33. Tirzepatide Once Weekly for the Treatment of Obesity American College of Cardiology [acc.org]
- 34. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 35. Tirzepatide for the treatment of obesity: Rationale and design of the SURMOUNT clinical development program PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Benchmarking Azelaprag: A Comparative Guide to Emerging Obesity Drug Candidates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605792#benchmarking-azelaprag-against-other-obesity-drug-candidates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com